molecular formula C5H12Si B1294299 Vinyltrimethylsilane CAS No. 754-05-2

Vinyltrimethylsilane

Cat. No.: B1294299
CAS No.: 754-05-2
M. Wt: 100.23 g/mol
InChI Key: GCSJLQSCSDMKTP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinyltrimethylsilane primarily targets unsaturated silanes . The carbon-silicon bond in these targets is highly electron-releasing, which can stabilize a positive charge in the β position . This property is exploited in electrophilic additions to allyl- and vinylsilanes .

Mode of Action

The mode of action of this compound involves the electrophilic substitution of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity . The formation of the new carbon-carbon bond occurs at the γ position of allyl silanes and the β position of vinylsilanes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrophilic substitution of unsaturated silanes . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile . This process leads to the formation of mixtures of double bond isomers .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds at specific positions in unsaturated silanes . This leads to the generation of silyl-ethers , which can further generate sulfenate nucleophiles in the presence of fluoride ion .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity can be enhanced by copolymerization with monomers with poor reactivity with themselves . Additionally, its stability and efficacy can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Vinyltrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of silyl ethers. It interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it can react with alcohols in the presence of a rhodium catalyst to form silyl ethers, which are important intermediates in organic synthesis . The interaction between this compound and these biomolecules is typically characterized by the formation of covalent bonds, which can alter the properties and reactivity of the biomolecules involved.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modify the activity of certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, potentially altering their activity and downstream effects.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as a nucleophile, attacking electrophilic centers in biomolecules and forming stable covalent bonds . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify biomolecules . These effects can include changes in enzyme activity, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to tissues and organs . These effects are likely due to the compound’s ability to form covalent bonds with biomolecules, leading to disruptions in normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the modification of biomolecules. It can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and the levels of specific metabolites . For example, this compound can participate in the formation of silyl ethers, which are important intermediates in organic synthesis . These interactions can alter the properties and reactivity of the biomolecules involved, potentially impacting overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound can bind to specific proteins that facilitate its transport across cell membranes, allowing it to reach its target sites within the cell . Additionally, the compound’s hydrophobic nature can influence its distribution within lipid-rich environments, such as cell membranes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be directed to these compartments through targeting signals or post-translational modifications that guide its transport and localization . For example, this compound can be targeted to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . These interactions can lead to changes in enzyme activity, gene expression, and overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltrimethylsilane can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the hydrosilylation of acetylene with trimethylsilane in the presence of a platinum catalyst. This method is favored due to its high yield and operational simplicity .

Chemical Reactions Analysis

Vinyltrimethylsilane undergoes various types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vinyltrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Vinyltrimethylsilane can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its high reactivity and ability to introduce vinyl groups into molecules, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

ethenyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSJLQSCSDMKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25036-32-2
Record name Silane, ethenyltrimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1061071
Record name Silane, ethenyltrimethyl-
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Molecular Weight

100.23 g/mol
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Physical Description

Liquid, Clear liquid with an unpleasant odor; [Air Products MSDS]
Record name Silane, ethenyltrimethyl-
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Record name Vinyltrimethylsilane
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CAS No.

754-05-2
Record name Vinyltrimethylsilane
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Record name Vinyltrimethylsilane
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Record name Vinyltrimethylsilane
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Record name Silane, ethenyltrimethyl-
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Record name Silane, ethenyltrimethyl-
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Record name Trimethylvinylsilane
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Record name VINYLTRIMETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinyltrimethylsilane

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